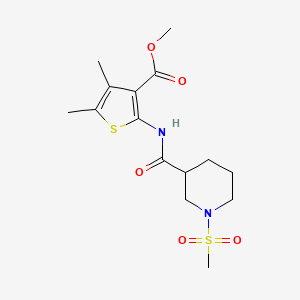

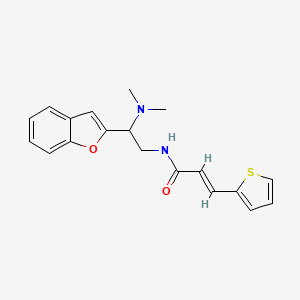

![molecular formula C19H17FN2O2 B2486222 3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-94-1](/img/structure/B2486222.png)

3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrroloquinoline compounds typically involves molecular hybridization approaches, catalytic reactions, and environmentally friendly protocols to achieve high yields and selectivity. A notable synthesis involves the reaction of benzohydrazide derivatives with quinoline diones in the presence of a catalyst like Et3N, highlighting a simple, high-yield, and eco-friendly approach (Largani et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through X-ray crystallography, showcasing the detailed arrangement of atoms within the molecule. For example, recyclization of quinoxaline triones with benzoic acid hydrazides leads to benzamides, with structures confirmed by X-ray analysis, demonstrating the precise molecular architecture (Mashevskaya et al., 2011).

Scientific Research Applications

Acetylcholinesterase Inhibition and Bladder Contraction

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolin, closely related to the chemical , are potent acetylcholinesterase inhibitors. Specifically, a study found that a tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivative demonstrated significant acetylcholinesterase inhibition activity and increased rhythmic bladder contractions in Guinea pigs and rats, indicating potential applications in treating voiding dysfunctions like detrusor underactivity (Ishichi et al., 2005).

Imaging Solid Tumors

Fluorine-containing benzamide analogs, similar in structure to the compound of interest, have been synthesized and evaluated as ligands for PET imaging of sigma-2 receptors in solid tumors. Studies on mice bearing tumor allografts showed high tumor uptake and acceptable tumor/normal tissue ratios, making compounds like these suitable for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Diuretic Action and Aldosterone Synthase Inhibition

Compounds based on pyrido[3,2,1-ij]quinoline structures have been synthesized and analyzed for their diuretic action, with a focus on inhibiting aldosterone synthase. These studies highlight the potential of such compounds in the development of new diuretics and possibly treating conditions related to aldosterone synthase activity (Ukrainets et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, indole derivatives can exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

3-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLPSRVEWMWTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

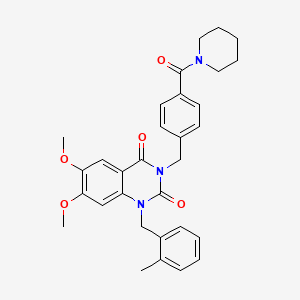

![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

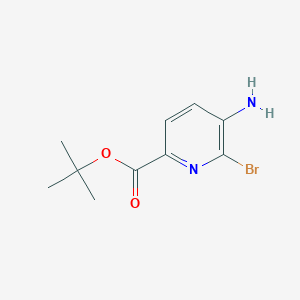

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)

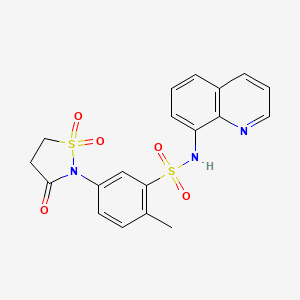

![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)